Home > Products > Screening Compounds P80426 > 6-(difluoromethyl)-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
6-(difluoromethyl)-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one - 2640975-25-1

6-(difluoromethyl)-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one

Catalog Number: EVT-6596659
CAS Number: 2640975-25-1
Molecular Formula: C13H13F3N6O
Molecular Weight: 326.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound is a key intermediate in the synthesis of various dihydropyrimidinone derivatives, including those with potential antimicrobial and antioxidant activities. It is synthesized through the Biginelli reaction, which involves the condensation of urea, benzaldehyde, and ethyl acetoacetate.

Relevance: This compound shares the core dihydropyrimidinone scaffold with 6-(difluoromethyl)-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one. The presence of the ester group at the 5-position and substitutions at the 4 and 6 positions represent key structural variations found in a wide range of dihydropyrimidinone derivatives.

5-(5-amino-1,3,4-oxadiazol-2-yl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Compound Description: This dihydropyrimidinone derivative incorporates a 1,3,4-oxadiazole ring at the 5-position. It serves as an intermediate in the synthesis of compounds with potential antioxidant and antimicrobial activity.

Relevance: This compound exemplifies how the dihydropyrimidinone scaffold, shared with 6-(difluoromethyl)-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one, can be modified with various heterocyclic rings at the 5-position. This modification strategy can lead to compounds with diverse biological activities.

5-{5-[(4-Chlorobenzylidene)-amino]-1, 3, 4-oxadiazol – 2 –yl}-6 – methyl – 4 - phenyl-3, 4-dihydropyrimidin -2 (1H) -one (4b)

Compound Description: This dihydropyrimidinone derivative displays notable antimicrobial and antioxidant activities. It is synthesized by condensing an amino-oxadiazolylpyrimidinone with 4-chlorobenzaldehyde.

Relevance: This compound highlights the importance of substituents on the aromatic ring attached to the 1,3,4-oxadiazole ring for biological activity. It demonstrates that the introduction of a chlorine atom at the para position of the benzylidene group enhances both antimicrobial and antioxidant activities. This finding provides valuable insights for designing novel dihydropyrimidinone derivatives, such as 6-(difluoromethyl)-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one, with improved biological properties.

5-{5-[(4-Hydroxybenzylidene)-amino]-1,3,4-oxadiazol-2-yl}-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (4d)

Compound Description: This dihydropyrimidinone derivative, synthesized by condensing an amino-oxadiazolylpyrimidinone with 4-hydroxybenzaldehyde, exhibits significant antimicrobial and antioxidant properties.

Relevance: This compound, alongside 5-{5-[(4-chlorobenzylidene)-amino]-1, 3, 4-oxadiazol – 2 –yl}-6 – methyl – 4 - phenyl-3, 4-dihydropyrimidin -2 (1H) -one, emphasizes the influence of substituents on the aromatic ring attached to the 1,3,4-oxadiazole ring for modulating biological activity within the dihydropyrimidinone class. The presence of a hydroxyl group at the para position of the benzylidene group, compared to chlorine in compound 4b, provides a different electronic and steric environment, potentially contributing to distinct biological profiles. Such comparisons aid in understanding the structure-activity relationships within this class, informing the design of novel dihydropyrimidinone derivatives like 6-(difluoromethyl)-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one with tailored biological properties.

3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one

Compound Description: This aminopyridopyrazinone is a potent and selective phosphodiesterase 5 (PDE5) inhibitor. It exhibits robust in vivo blood pressure lowering in a spontaneously hypertensive rat model and is brain penetrant.

Relevance: While this compound differs significantly in structure from 6-(difluoromethyl)-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one, it highlights the potential of incorporating a piperazine ring into pharmacologically active molecules. This structural feature, present in both compounds, can contribute to binding affinity and selectivity towards target proteins. Furthermore, the inclusion of a substituted pyridine ring in both molecules suggests a potential pharmacophoric element for biological activity.

3-methyl-6-phenyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one (Compound 5)

Compound Description: This pyrimidin-4-one derivative displays potent inhibitory activity against glycogen synthase kinase-3β (GSK-3β) and exhibits significant antidepressant activity in vivo. Molecular docking studies suggest that its activity is mediated by hydrogen bond formation with Val-135 in the active site of GSK-3β.

Relevance: This compound shares the core pyrimidinone scaffold with 6-(difluoromethyl)-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one and also incorporates a piperazine ring at the 2-position. The presence of the piperazine ring in both compounds suggests its potential importance for interacting with target proteins and modulating biological activity.

6-butyl-3,5,7-trimethyl-1-[[4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-5-thioxo-1,3,4-oxadiazol-2-yl]methoxy]pyrrolo[3,4-d]pyridazin-4-one (Compound 10b)

Compound Description: This pyrrolo[3,4-d]pyridazinone derivative demonstrates promising anti-inflammatory activity in the carrageenan-induced rat paw edema test. It effectively reduces paw edema, counteracts elevated prostaglandin E2 and tumor necrosis factor-α levels, and reduces inflammatory cell infiltration in paw tissue. Notably, it does not induce liver, kidney, or gastric toxicity.

Relevance: While the overall structure differs significantly from 6-(difluoromethyl)-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one, the presence of a substituted piperazine ring in both molecules highlights its potential as a pharmacophoric element for various biological activities. The inclusion of the nitrophenyl group on the piperazine in compound 10b may provide insights into exploring similar substitutions for modulating the activity of 6-(difluoromethyl)-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one.

6-butyl-1-[[4-[[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]methyl]-2-thioxo-1,3,4-oxadiazol-5-yl]methoxy]-3,5,7-trimethyl-pyrrolo[3,4-d]pyridazin-4-one (Compound 13b)

Compound Description: This pyrrolo[3,4-d]pyridazinone derivative exhibits potent anti-inflammatory effects in the carrageenan-induced rat paw edema test, surpassing even indomethacin in reversing elevated tumor necrosis factor-α levels and reducing inflammatory cell influx. Importantly, it does not cause liver, kidney, or gastric damage.

Relevance: Although structurally distinct from 6-(difluoromethyl)-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one, this compound highlights the potential of incorporating a substituted piperidine ring, closely related to the piperazine moiety, into molecules with anti-inflammatory properties. The presence of the chlorophenyl and hydroxyl groups on the piperidine ring in compound 13b provides insights into exploring similar substitutions on the piperazine ring of 6-(difluoromethyl)-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one for potentially enhancing its biological activity.

methanone (Compound 1)

Compound Description: This thieno[2,3-c]pyridine derivative is characterized by the presence of a methoxyphenyl-substituted piperazine moiety. Its crystal structure reveals intramolecular hydrogen bonding and various intermolecular interactions, including C-H…O, C-H…π, and π…π stacking, contributing to its three-dimensional supramolecular architecture.

Relevance: While this compound differs significantly from 6-(difluoromethyl)-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one in its core scaffold, it demonstrates the versatility of incorporating a substituted piperazine ring into various molecular frameworks. The presence of the methoxyphenyl group on the piperazine in compound 1 suggests exploring similar aryl substitutions on the piperazine ring of 6-(difluoromethyl)-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one for potentially influencing its physicochemical properties and biological activity.

Properties

CAS Number

2640975-25-1

Product Name

6-(difluoromethyl)-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one

IUPAC Name

4-(difluoromethyl)-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1H-pyrimidin-6-one

Molecular Formula

C13H13F3N6O

Molecular Weight

326.28 g/mol

InChI

InChI=1S/C13H13F3N6O/c14-8-6-17-12(18-7-8)21-1-3-22(4-2-21)13-19-9(11(15)16)5-10(23)20-13/h5-7,11H,1-4H2,(H,19,20,23)

InChI Key

KUYQIEIBTVFWJE-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC(=CC(=O)N2)C(F)F)C3=NC=C(C=N3)F

Canonical SMILES

C1CN(CCN1C2=NC(=CC(=O)N2)C(F)F)C3=NC=C(C=N3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.